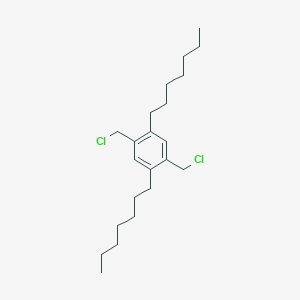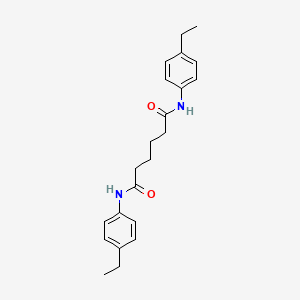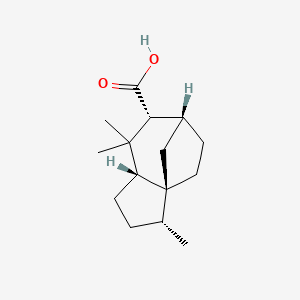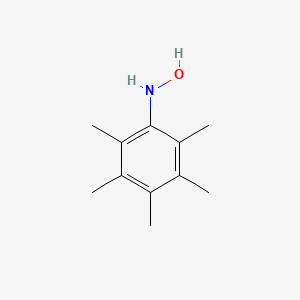
5-Hexyn-1-ol, 6-(2-methyloxiranyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyn-1-ol, 6-(2-methyloxiranyl)-: is an organic compound with the molecular formula C9H14O2 It is a derivative of 5-Hexyn-1-ol, featuring an additional oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyn-1-ol, 6-(2-methyloxiranyl)- typically involves the following steps:
Starting Material: The synthesis begins with 5-Hexyn-1-ol.
Epoxidation: The terminal alkyne group of 5-Hexyn-1-ol is subjected to epoxidation using a suitable oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to introduce the oxirane ring at the 6-position.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the alkyne group can yield the corresponding alkene or alkane derivatives.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions to open the oxirane ring.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of functionalized alcohols, amines, or ethers.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 5-Hexyn-1-ol, 6-(2-methyloxiranyl)- is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology:
Bioconjugation: The compound’s reactive oxirane ring makes it suitable for bioconjugation reactions, where it can be linked to biomolecules for various biological studies.
Medicine:
Drug Development: Its unique structure allows for the exploration of new drug candidates, particularly in the development of anticancer and antiviral agents.
Industry:
Polymer Chemistry: The compound can be used in the synthesis of functionalized polymers with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of 5-Hexyn-1-ol, 6-(2-methyloxiranyl)- largely depends on the specific reactions it undergoes. The oxirane ring is highly reactive and can interact with various nucleophiles, leading to ring-opening and formation of new bonds. This reactivity is exploited in both synthetic and biological applications, where the compound can modify other molecules or be incorporated into larger structures.
Comparaison Avec Des Composés Similaires
5-Hexyn-1-ol: The parent compound without the oxirane ring.
6-Hydroxy-1-hexyne: A similar compound with a hydroxyl group but lacking the oxirane ring.
1-Hydroxy-5-hexyne: Another isomer with the hydroxyl group at a different position.
Uniqueness:
Oxirane Ring:
Versatility: The compound’s ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
138059-79-7 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
6-(2-methyloxiran-2-yl)hex-5-yn-1-ol |
InChI |
InChI=1S/C9H14O2/c1-9(8-11-9)6-4-2-3-5-7-10/h10H,2-3,5,7-8H2,1H3 |
Clé InChI |
GMZPCDAKUCKLEH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)C#CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)
![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
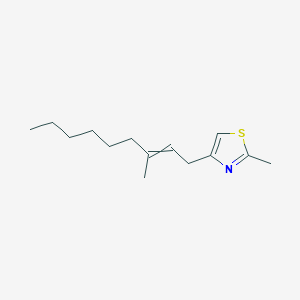
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)

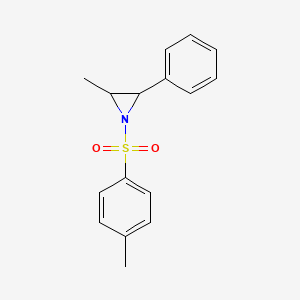
![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
